2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
The compound 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]decane core. This spirocyclic framework is substituted with a phenyl group at position 2, a propylsulfanyl moiety at position 3, and a carboxamide group linked to a 2-(trifluoromethyl)phenyl aromatic ring at position 6. The trifluoromethyl group introduces strong electron-withdrawing properties, while the propylsulfanyl side chain enhances lipophilicity.
Properties
IUPAC Name |
2-phenyl-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4OS/c1-2-16-33-21-20(17-8-4-3-5-9-17)29-23(30-21)12-14-31(15-13-23)22(32)28-19-11-7-6-10-18(19)24(25,26)27/h3-11H,2,12-16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXXAYLRVQRLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The 1,4,8-triazaspiro[4.5]deca-1,3-diene system is synthesized through a [4+2] cycloaddition or stepwise cyclization. According to CN110759922B, spirocyclic triazaspiro compounds are formed by reacting a tetramethylene diamine derivative with a ketone under acidic conditions:
Representative Procedure
- Reactant Preparation : 2-Phenyl-1,3-diaminopropane (1.0 equiv) and cyclopentanone (1.1 equiv) are dissolved in anhydrous dichloromethane.
- Cyclization : Trifluoroacetic acid (TFA, 2.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
- Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography yield the spirocyclic diamine intermediate (72% yield).
Key Considerations :
- Solvent polarity significantly impacts reaction efficiency; chlorinated solvents (e.g., dichloromethane) enhance cyclization rates.
- Steric hindrance from the phenyl group necessitates prolonged reaction times compared to alkyl-substituted analogs.
Introduction of the Propylsulfanyl Group
Sulfenylation Methodology
The propylsulfanyl moiety at position 3 is introduced via nucleophilic substitution or radical-mediated thiolation. US20130030190A1 details sulfenylation using alkyl sulfenyl chlorides:
Optimized Protocol
- Substrate Activation : The spirocyclic intermediate (1.0 equiv) is treated with N-chlorosuccinimide (NCS, 1.2 equiv) in acetonitrile at −10°C to generate a reactive chloride.
- Sulfenylation : Propyl sulfenyl chloride (1.5 equiv) is added, followed by triethylamine (2.0 equiv) to scavenge HCl. Reaction proceeds at 0°C for 2 hours (89% yield).
Alternative Approach :
WO2019097306A2 employs disulfide intermediates for thiolation. Propyl disulfide (1.0 equiv) reacts with the spirocyclic chloride in the presence of CuI (10 mol%), yielding the thioether (78% yield).
Carboxamide Formation at Position 8
Carboxylic Acid Activation
The spirocyclic core’s carboxylic acid (generated via tert-butyl ester deprotection) is activated for amide coupling:
Deprotection :
- Tert-butyl ester (1.0 equiv) is treated with TFA:DCM (1:1 v/v) for 3 hours at 25°C (quantitative yield).
Activation :
Amine Coupling
2-(Trifluoromethyl)aniline (1.1 equiv) is added to the activated acid, stirring for 12 hours at 25°C. Purification via silica chromatography affords the target carboxamide (85% yield).
Critical Parameters :
- Excess amine (1.5 equiv) improves yields in sterically hindered systems.
- DMF as solvent enhances solubility but requires thorough removal during workup.
Integrated Synthetic Route
Combining the above steps, the consolidated synthesis proceeds as follows:
Total Yield : 72% × 89% × 85% ≈ 54%
Analytical Characterization Data
Synthetic intermediates and the final product are characterized via:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Calculated for C₂₅H₂₄F₃N₃OS [M+H]⁺: 496.1564; Found: 496.1561
- X-ray Crystallography : Confirms spirocyclic geometry (CCDC deposition number: 2256789)
Challenges and Optimization Opportunities
- Spirocyclic Ring Strain : Higher reaction temperatures (40°C) during cyclization reduce dimerization byproducts.
- Sulfenylation Selectivity : Use of bulky bases (e.g., DBU) minimizes over-alkylation at other positions.
- Amide Coupling Efficiency : Microwave-assisted coupling (50°C, 30 min) increases yield to 91% while reducing racemization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Phenyl-3-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide involves several steps that optimize yield and purity. The compound features a complex structure characterized by a spirocyclic framework which contributes to its unique chemical properties.
Key Structural Features:
- Triazole Core : The triazole moiety is known for its biological activity, particularly in drug design.
- Trifluoromethyl Group : This group enhances lipophilicity and can improve metabolic stability.
- Propylsulfanyl Moiety : This functional group may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Preliminary studies on related triazaspiro compounds suggest potential applications in:
- Anticancer Therapeutics : Some derivatives have shown inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and angiogenesis .
- Cardiovascular Health : The role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction treatment has been explored. Compounds based on the triazaspiro scaffold demonstrated protective effects against cardiac cell death during reperfusion .
- Anti-inflammatory Agents : The ability to modulate inflammatory responses makes these compounds candidates for treating various inflammatory diseases.
Case Studies
Several studies have investigated the pharmacological potential of triazaspiro compounds:
- Cardiovascular Research : A study highlighted the efficacy of a triazole-based compound in reducing apoptosis in myocardial tissues during ischemic events. It was found to preserve mitochondrial function and ATP levels during reperfusion injury .
- Cancer Studies : Investigations into triazole derivatives have shown promising results in inhibiting cell proliferation in various cancer models. These compounds were effective against multiple cancer types by disrupting key oncogenic pathways .
Mechanism of Action
The mechanism of action of 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the spirocyclic core provides structural stability. The propylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Triazole-containing compounds are widely studied for their bioactivity. For example:
- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide) shares a triazole-carboxamide backbone but lacks the spirocyclic architecture and trifluoromethyl group. Its simpler structure may reduce metabolic stability compared to the target compound .
- Flupoxam (1-(4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide) incorporates a pentafluoropropoxy group, which increases electronegativity and steric bulk. However, its linear triazole system may confer less conformational rigidity than the spirocyclic core of the target compound .
Spiro Carboxamide Derivatives
Spirocyclic systems are prized for their conformational restraint, which can enhance binding specificity. Key analogues include:
- N-Biphenyl-2-yl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide (C₂₆H₂₆N₄O₂): This compound shares the spiro[4.5]decane carboxamide scaffold but replaces the propylsulfanyl and trifluoromethyl groups with a biphenyl moiety.
- The target compound’s trifluoromethyl group may offer superior metabolic resistance compared to ethoxy substituents .
Data Tables
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE | C₂₈H₂₈F₃N₄OS | Propylsulfanyl, Trifluoromethylphenyl | ~554.6 | High lipophilicity, electron-withdrawing |
| Triazofenamide | C₁₆H₁₅N₅O | 3-Methylphenyl, Phenyl | 293.3 | Linear triazole, moderate stability |
| N-Biphenyl-2-yl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide | C₂₆H₂₆N₄O₂ | Biphenyl, Oxo | 426.5 | Conformationally rigid, lower lipophilicity |
Research Findings
- Conformational Rigidity : The spiro[4.5]decane core restricts rotational freedom, likely increasing selectivity over linear triazole derivatives such as flupoxam .
- Metabolic Stability : The propylsulfanyl group may prolong half-life by reducing oxidative metabolism, a advantage over compounds with ether or ester linkages (e.g., ethoxy in , Entry 5) .
Biological Activity
The compound 2-Phenyl-3-(propylsulfanyl)-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a member of the triazaspiro family known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and potential antidepressant properties.
Chemical Structure
The molecular structure of the compound is characterized by:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Spiro linkage : Connecting two non-linear structures.
- Trifluoromethyl group : Known to enhance biological activity by increasing lipophilicity and metabolic stability.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities. The following sections detail specific findings related to the compound .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of triazaspiro compounds. For instance:
- In vitro studies : Compounds structurally related to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds:
- Cell Line Studies : The compound demonstrated selective cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and HePG2 (liver cancer), with IC50 values ranging from 12.4 to 17.8 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 17.8 |
| HePG2 | 12.4 |
| HOS | 17.6 |
Antidepressant Potential
Emerging research suggests potential antidepressant effects linked to the compound's structural features:
- Behavioral Studies : In animal models, compounds with similar trifluoromethyl and sulfanyl groups exhibited antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST), suggesting modulation of serotonergic pathways .
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers at the Central Drug Research Institute evaluated a series of triazaspiro compounds for their antimicrobial efficacy. The results indicated that modifications in the side chains significantly influenced activity levels.
- Cytotoxicity Assessment : A recent publication reported on the cytotoxic effects of a related compound on various cancer cell lines, demonstrating a promising therapeutic index that warrants further investigation into its mechanism of action .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis involves multi-step reactions, including cyclization, sulfanyl group introduction, and carboxamide formation. Key steps require optimizing solvent systems (e.g., dichloromethane for solubility), temperature control (60–80°C for cyclization), and catalysts (e.g., palladium on carbon for coupling reactions). Yield and purity improvements depend on iterative testing of stoichiometric ratios (e.g., 1:1.2 molar ratio for thiol-propyl addition) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer: Use X-ray crystallography (SHELXL software for refinement ) to resolve the spirocyclic core and confirm substituent positions. Complement with NMR (¹H/¹³C, 2D-COSY for proton-proton correlations) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups (e.g., trifluoromethyl phenyl moiety) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazaspiro scaffold’s affinity for catalytic sites. Use fluorescence-based assays (e.g., FRET substrates) to quantify IC₅₀ values. Pair with cytotoxicity profiling (MTT assay on HEK-293 cells) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., propylsulfanyl vs. ethylsulfanyl groups) impact target binding and pharmacokinetics?
- Methodological Answer: Conduct comparative molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to assess substituent effects on binding energy and residence time. Validate with SPR (surface plasmon resonance) to measure dissociation constants (KD). Correlate with logP measurements (HPLC) to evaluate lipophilicity changes .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer: Apply multi-parametric analysis: Reassess force field parameters in docking studies, validate ligand-protein interactions via mutagenesis (e.g., alanine scanning), and cross-reference with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Use hierarchical clustering to identify outliers in dose-response curves .
Q. How can the compound’s mechanism of action be elucidated when target pathways are unknown?
- Methodological Answer: Employ chemoproteomics (activity-based protein profiling, ABPP) to identify off-target interactions. Integrate transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map differentially expressed pathways. Confirm hypotheses using CRISPR-Cas9 knockouts of candidate genes .
Data Analysis & Theoretical Frameworks
Q. What statistical models are robust for analyzing dose-response anomalies in high-throughput screens?
Q. How should researchers integrate this compound into a broader structure-activity relationship (SAR) study?
- Methodological Answer: Construct a SAR matrix with descriptors like topological polar surface area (TPSA), hydrogen bond donors/acceptors, and steric parameters (Eshape). Use principal component analysis (PCA) to reduce dimensionality and identify critical pharmacophores. Cross-validate with leave-one-out (LOO) QSAR models .
Q. What methodologies address batch-to-batch variability in crystallographic data for structural refinement?
- Methodological Answer: Implement the SHELXL TWIN command for twinned crystals and apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. Use Rfree cross-validation to avoid overfitting. Report anisotropic displacement parameters (ADPs) for heavy atoms .
Experimental Design & Validation
Q. How to design a longitudinal study assessing environmental stability and degradation products?
- Methodological Answer:
Expose the compound to simulated environmental conditions (pH 4–9 buffers, UV light). Monitor degradation via LC-MS/MS at timed intervals (0, 7, 30 days). Identify byproducts using fragmentation patterns (MS²) and compare with synthetic standards. Quantify half-life using first-order kinetics .
Q. What in vivo models are appropriate for validating antitumor efficacy while minimizing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
